2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazole ring and the fluorophenyl group in its structure suggests potential pharmacological properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses. The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative of imidazole.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-imidazole derivative with 2,4,6-trimethylaniline to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the imidazole ring provides a versatile scaffold for interactions with biological targets.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-10-14(2)19(15(3)11-13)23-18(25)12-26-20-22-8-9-24(20)17-6-4-16(21)5-7-17/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQWISFQUFGWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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